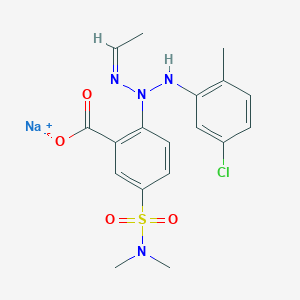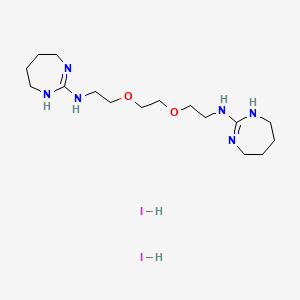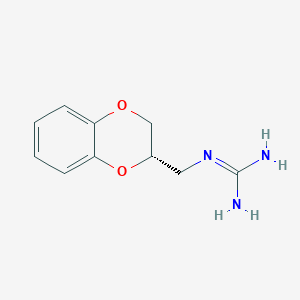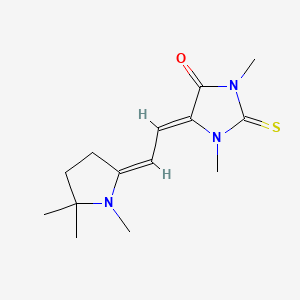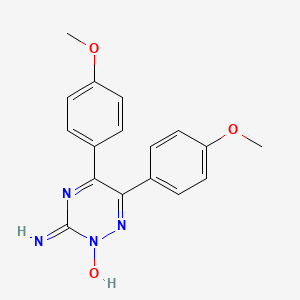
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of two methoxyphenyl groups attached to a triazine ring, along with an amine and an oxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines under controlled conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, where methoxybenzene derivatives react with the triazine ring.
Oxidation and Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the methoxyphenyl groups or the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methoxyphenyl groups and the triazine ring allows for specific interactions with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethylbenzimidazole: Another triazine derivative with different substituents.
4,4’-Bis(4-methoxyphenyl)-2,2’-bipyridine: A compound with similar methoxyphenyl groups but a different core structure.
Uniqueness
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide is unique due to the combination of its triazine ring, methoxyphenyl groups, and the presence of both an amine and an oxide group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
82123-29-3 |
|---|---|
Molekularformel |
C17H16N4O3 |
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
2-hydroxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-imine |
InChI |
InChI=1S/C17H16N4O3/c1-23-13-7-3-11(4-8-13)15-16(20-21(22)17(18)19-15)12-5-9-14(24-2)10-6-12/h3-10,18,22H,1-2H3 |
InChI-Schlüssel |
AJPHPSPQTBEJCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC(=N)N(N=C2C3=CC=C(C=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
